molecular formula C12H10F6O2 B12834351 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane

Cat. No.: B12834351
M. Wt: 300.20 g/mol
InChI Key: VXLFALUFNAMMNJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane” is a chiral organic compound featuring a 3,5-bis(trifluoromethyl)phenyl group attached to an acetoxyethane moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the acetoxy group (ester functionality) may influence reactivity and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F6O2

Molecular Weight

300.20 g/mol

IUPAC Name

[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl] acetate

InChI

InChI=1S/C12H10F6O2/c1-6(20-7(2)19)8-3-9(11(13,14)15)5-10(4-8)12(16,17)18/h3-6H,1-2H3/t6-/m1/s1

InChI Key

VXLFALUFNAMMNJ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(=O)C

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Asymmetric Transfer Hydrogenation

One of the most efficient methods for preparing the precursor (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol is through asymmetric transfer hydrogenation of 3,5-bis(trifluoromethyl)acetophenone. This process utilizes rhodium or ruthenium catalysts in combination with chiral ligands and an alcohol as a hydrogen donor.

Key Features:

  • Catalysts: Rhodium or ruthenium complexes with chiral ligands.
  • Reaction Medium: Alcohol serves as both solvent and hydrogen donor.
  • Advantages: High yield and enantiomeric purity compared to conventional methods.
  • Challenges: Requires precise control of reaction conditions to avoid side products.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is another prominent method for synthesizing (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol and its esters. This process employs enzymatic or chemical catalysts to selectively convert racemic mixtures into the desired enantiomer.

Key Features:

  • Catalysts: Enzymes or metal-based catalysts.
  • Reaction Conditions: Often performed under mild conditions to preserve stereochemical integrity.
  • Advantages: Combines resolution and racemization in a single step, enhancing efficiency.
  • Applications: Useful for large-scale production due to simplicity and cost-effectiveness.

Grignard Reaction

The Grignard reaction is used to synthesize intermediates such as 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which can then be converted into the desired compound.

Procedure:

  • React 3,5-bis(trifluoromethyl)bromobenzene with a Grignard reagent (e.g., alkyl magnesium halide).
  • Add acetic anhydride at low temperatures (-10°C to -15°C).
  • Hydrolyze excess acetic anhydride with an aqueous base (e.g., sodium hydroxide).
  • Extract the product using organic solvents.

Advantages:

  • High yield of intermediates.
  • Scalable for industrial applications.
    Limitations:
  • Requires careful temperature control to prevent side reactions.

Bienzyme Cascade System

A novel approach involves a bienzyme cascade system combining R-ω-transaminase and alcohol dehydrogenase functions for synthesizing chiral intermediates like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine.

Key Features:

  • Utilizes recombinant engineered bacteria expressing dual enzymes.
  • Operates under optimized conditions (e.g., pH 9 Tris-HCl buffer at 40°C).
  • Enhances substrate handling capacity by up to 1.5 times compared to single-enzyme systems.

Advantages:

  • Environmentally friendly and sustainable.
  • Avoids hazardous reagents typically used in chemical synthesis.

Esterification

To convert (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol into (R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane, esterification reactions are employed.

Procedure:

  • React (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
  • Maintain reaction conditions at low temperatures to ensure high selectivity.
  • Purify the product via recrystallization or chromatography.

Advantages:

  • Straightforward reaction mechanism.
  • High selectivity for the acetoxy derivative.

Data Table: Comparative Analysis of Methods

Method Yield (%) Enantiomeric Purity (%) Scalability Environmental Impact
Asymmetric Transfer Hydrogenation High >95 Moderate Moderate
Dynamic Kinetic Resolution High >90 High Low
Grignard Reaction Moderate N/A High Moderate
Bienzyme Cascade System Moderate >95 Low Low
Esterification High >95 High Low

Chemical Reactions Analysis

Types of Reactions

®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Aprepitant

One of the most notable applications of (R)-1-[3,5-bis(trifluoromethyl)phenyl]-1-acetoxyethane is as an intermediate in the synthesis of Aprepitant, a neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The compound's structure enhances its binding affinity to the neurokinin-1 receptor, making it effective in managing emesis associated with cancer treatments. The synthesis pathway typically involves the conversion of this compound into Aprepitant, highlighting its critical role in pharmaceutical development.

1.2. Neuroprotective Compounds

Additionally, this compound serves as a chiral building block for neuroprotective agents. Research indicates that derivatives synthesized from this compound exhibit potential therapeutic effects against neurodegenerative diseases. For instance, it is involved in the preparation of compounds like (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which demonstrate neuroprotective properties .

Biocatalytic Applications

2.1. Microbial Reduction

Recent studies have explored the microbial reduction of 3,5-bis(trifluoromethyl)acetophenone to produce (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using novel bacterial strains such as Leifsonia xyli HS0904. This process achieves high enantiomeric excess (ee), showcasing the compound's potential in asymmetric synthesis via biocatalysis. The optimized conditions for this transformation include specific pH levels and substrate concentrations that maximize yield and ee .

2.2. Whole-Cell Biotransformation

The use of recombinant E. coli has also been demonstrated for the effective biotransformation of 3'-(trifluoromethyl)acetophenone to (R)-MTF-PEL (another name for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol). This method highlights the advantages of whole-cell biocatalysis, including mild reaction conditions and high stereoselectivity, making it a promising approach for producing chiral compounds in an environmentally friendly manner .

Summary of Key Findings

Application AreaDescriptionKey Findings
Pharmaceuticals Intermediate for Aprepitant synthesisEffective as a neurokinin-1 receptor antagonist for managing nausea
Neuroprotective Agents Building block for compounds targeting neurodegenerationInvolved in synthesizing neuroprotective derivatives
Biocatalysis Microbial reduction to produce chiral alcoholsHigh ee achieved with Leifsonia xyli HS0904 under optimized conditions
Whole-Cell Biotransformation Use of recombinant E. coli for efficient productionHigh stereoselectivity and environmentally friendly process

Mechanism of Action

The mechanism of action of ®-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane involves its interaction with specific molecular targets, leading to the desired chemical transformations. The trifluoromethyl groups enhance the compound’s reactivity and stability, facilitating its role in various reactions. The exact pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives of the 3,5-bis(trifluoromethyl)phenyl group, differing in functional groups and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) CAS RN Applications/Source
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane (Target Compound) 3,5-bis(CF₃)phenyl + acetoxyethyl (ester) ~300.15 (estimated)* N/A Likely pharmaceutical intermediate or reagent
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 3,5-bis(CF₃)phenyl + ethanol (alcohol) 258.15 127852-28-2 Research reagent (JPY 41,600/100mg)
(R,R,R)-Aprepitant Intermediate 3,5-bis(CF₃)phenylethoxy + morpholino-triazolone 3251.02 (complex)** 1148113-53-4 Pharmaceutical (neurokinin-1 antagonist)
(R)-1-[3,5-Bis(CF₃)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea 3,5-bis(CF₃)phenyl + thiourea + dimethylaminoalkyl chain 401.41 1048692-61-0 Potential enzyme inhibitor or catalyst

Estimated based on structural analogy to the ethanol derivative . *Molecular weight reflects a larger, multi-component structure .

Key Findings:

Functional Group Influence: The acetoxyethyl group in the target compound (ester) contrasts with the alcohol in its ethanol analog . Esters are less polar and more hydrolytically stable than alcohols under neutral conditions but may undergo enzymatic cleavage in biological systems. The thiourea derivatives exhibit distinct hydrogen-bonding capabilities, making them suitable for coordination chemistry or protease inhibition.

Pharmaceutical Relevance :

  • The (R,R,R)-Aprepitant intermediate highlights the importance of chirality and trifluoromethyl groups in drug design, particularly for CNS targets. The acetoxy group in the target compound could serve as a prodrug moiety, enhancing bioavailability.

Synthetic Utility: The ethanol analog is likely a precursor to the target compound via acetylation. This functionalization step may improve stability or alter reactivity for downstream reactions.

Economic and Research Context: The ethanol derivative is commercially available at a premium price (JPY 41,600/100mg), suggesting high demand for enantiopure intermediates in specialized research .

Stability and Reactivity Notes:

  • Ester vs. Ether : The acetoxy group (ester) in the target compound is more prone to hydrolysis than the ethoxy group in Aprepitant’s structure (ether) .
  • Thiourea Stability : Thiourea derivatives may degrade under oxidative conditions but offer strong binding affinities due to sulfur’s nucleophilicity.

Biological Activity

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12H10F6O2
  • Molecular Weight : 320.2 g/mol
  • CAS Number : 127852-28-2

The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the acetoxy group is also crucial for its interaction with biological targets.

This compound acts primarily through inhibition of the NK-1 receptor, which is known to mediate various physiological responses including pain perception and inflammation. Aprepitant, derived from this compound, has been shown to inhibit the action of substance P at NK-1 receptors with a high affinity (IC50 = 0.09 nM) .

Pharmacological Effects

  • Antiemetic Activity : Aprepitant is widely recognized for its antiemetic properties, particularly in preventing chemotherapy-induced nausea and vomiting.
  • Neuroprotective Effects : In animal models, Aprepitant has demonstrated the ability to reduce neurological impairment and neuronal death following intracerebral hemorrhage .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by suppressing pain and inflammation induced by formalin .

Study 1: Aprepitant in Cancer Therapy

In a study involving patient-derived xenografts of breast cancer, Aprepitant was found to inhibit metastasis and tumor growth significantly. The mechanism was attributed to its ability to block NK-1 receptors, which are often upregulated in cancerous tissues .

Study 2: Neuroprotection in Stroke Models

Aprepitant was administered in models of stroke to assess its neuroprotective effects. Results indicated a marked reduction in neuronal damage and improvement in neurological outcomes when compared to control groups .

Comparative Analysis of Related Compounds

Compound NameIC50 (nM)Main ActivityNotes
Aprepitant0.09NK-1 AntagonistPotent antiemetic; reduces neuronal damage
Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl] Amide1.44 ± 0.13SRD5A1 InhibitionLower cytotoxicity; inhibits DHT production significantly
Pyrazole Derivatives with 3,5-Bis(trifluoromethyl)phenylVariesAntimicrobialEffective against drug-resistant bacteria

Q & A

Q. What are the established synthetic routes for preparing (R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane, and how can enantiomeric purity be ensured?

The compound is likely synthesized via acetylation of its alcohol precursor, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2), using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Enantiomeric purity is critical for pharmacological activity, as seen in related Aprepitant intermediates . To ensure purity:

  • Use chiral HPLC or polarimetry to monitor enantiomeric excess.
  • Employ asymmetric catalysis or chiral resolving agents during synthesis.
  • Validate purity via 19F^{19}\text{F} NMR, given the trifluoromethyl groups’ distinct signals .

Q. How can the structural and stereochemical integrity of this compound be characterized?

Key techniques include:

  • X-ray crystallography : Resolves absolute configuration, especially critical for chiral centers.
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the acetoxy group’s presence (e.g., ester carbonyl at ~170 ppm). 19F^{19}\text{F} NMR identifies trifluoromethyl groups as singlets .
  • Chiral chromatography : Compare retention times with known standards to confirm enantiopurity .

Q. What are the primary pharmacological applications of this compound in academic research?

The compound is an intermediate in synthesizing Aprepitant , a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Research applications include:

  • Investigating its role in modulating NK1 receptor binding kinetics.
  • Studying metabolic stability (e.g., esterase-mediated hydrolysis of the acetoxy group) .

Advanced Research Questions

Q. How does the stereochemistry of the acetoxy group influence pharmacological activity in related NK1 antagonists?

The (R)-configuration is critical for binding affinity. For example, in Aprepitant derivatives, stereochemical mismatches reduce receptor binding by >90% . Methodological approaches:

  • Molecular docking : Compare (R)- and (S)-enantiomers’ interactions with NK1 receptor pockets.
  • Pharmacokinetic assays : Measure plasma half-life differences between enantiomers to assess metabolic stability .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Trifluoromethyl group stability : Harsh conditions may cause defluorination. Use mild reagents (e.g., DCC/DMAP for acetylation) .
  • Purification difficulties : High lipophilicity due to trifluoromethyl groups complicates crystallization. Use gradient HPLC with C18 columns .
  • Catalytic efficiency : Optimize catalyst loading (e.g., lipases for enantioselective acetylation) to reduce costs .

Q. Are there documented contradictions in the literature regarding the metabolic pathways of this compound?

Yes. While the acetoxy group is typically hydrolyzed by esterases, some studies report alternative pathways:

  • Oxidative metabolism : Cytochrome P450 enzymes may oxidize the benzene ring, forming quinone intermediates. Validate via LC-MS/MS and hepatic microsome assays .
  • Species-dependent variability : Rodent models show faster hydrolysis than human liver microsomes. Use human-derived cell lines for translational relevance .

Q. How can computational modeling guide the design of derivatives with improved NK1 receptor affinity?

  • QSAR studies : Correlate substituent electronic effects (e.g., trifluoromethyl groups’ electron-withdrawing nature) with binding data.
  • Free-energy perturbation (FEP) : Predict binding energy changes upon modifying the acetoxy group or aromatic ring .
  • MD simulations : Assess conformational flexibility of the compound within the receptor’s active site .

Methodological Notes

  • Stereochemical Analysis : Always cross-validate chiral purity using multiple techniques (e.g., NMR, HPLC, optical rotation) due to potential matrix effects .
  • Toxicity Screening : Although not explicitly documented for this compound, related trifluoromethyl analogs may exhibit hepatotoxicity. Perform MTT assays on HepG2 cells early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.